molecular formula C26H24N2O4S B2400787 N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide CAS No. 1030095-16-9

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide

Cat. No.: B2400787
CAS No.: 1030095-16-9
M. Wt: 460.55
InChI Key: VKXLGVITYSJHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. This compound features a sulfonamide group, a common pharmacophore in compounds with diverse biological activities. Sulfonamides are well-known in scientific literature for their application in antimicrobial agents and are also explored as inhibitors for specific enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) in infectious disease research and for modulating muscle contraction by inhibiting skeletal muscle actomyosin . The unique structure of this particular molecule, which incorporates a cyclobutane carboxamide core linked to a benzyl group and a toluenesulfonamide, suggests potential for investigating novel mechanisms of action. Researchers can utilize this compound as a key intermediate or starting point for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or molecular probes. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c29-26(27-16-6-7-17-27)25-18-28(23-10-4-5-11-24(23)33(25,30)31)21-12-14-22(15-13-21)32-19-20-8-2-1-3-9-20/h1-5,8-15,18H,6-7,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXLGVITYSJHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide typically involves multiple steps. One common method includes the reaction of cyclobutanecarboxylic acid with benzylamine to form the corresponding amide. This intermediate is then reacted with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Synthetic Routes

The synthesis of N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide typically involves:

  • Formation of the Amide : Reaction of cyclobutanecarboxylic acid with benzylamine.
  • Sulfonation : Subsequent reaction with 4-methylphenylsulfonyl chloride in the presence of triethylamine.

Organic Chemistry

This compound serves as a valuable reagent in organic synthesis. It can act as a building block for more complex molecules due to its versatile functional groups.

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Enzyme Inhibition : Studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase IX, a target in cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM .
  • Antimicrobial Properties : These compounds have also been evaluated for their antibacterial and anti-biofilm activities, suggesting potential applications in treating infections .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential:

  • Anticancer Agents : The interaction of sulfonamide derivatives with specific molecular targets can lead to apoptosis in cancer cells, indicating their potential as anticancer drugs .
  • Drug Development : The unique structure allows for modifications leading to new therapeutic agents that could be more effective against various diseases.

Case Study 1: Anticancer Activity

A study focused on new benzenesulfonamide derivatives demonstrated their ability to induce apoptosis in MDA-MB-231 breast cancer cells. The compound's mechanism involved binding to specific enzymes, altering their activity and promoting cell death .

Case Study 2: Enzyme Inhibition

Research on the inhibition of carbonic anhydrase IX by sulfonamide derivatives showed significant selectivity over other isoforms, highlighting the potential for targeted cancer therapies . This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with other sulfonamide derivatives reported in the literature. Key analogs include:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Cyclobutane Benzyl carboxamide, 4-methylphenyl sulfonamide ~487.6* Not reported
4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a) Pyridine Dual sulfonamide groups, phenyl-pyridyl linkage 645 223–225
4-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Benzene Carboxylic acid, 4-methylphenyl sulfonamide ~291.3 Not reported

*Calculated based on molecular formula (C₂₈H₂₉N₃O₃S).

  • Cyclobutane vs. Pyridine/Benzene Cores : The cyclobutane ring introduces steric constraints and ring strain, which may enhance binding specificity compared to the planar pyridine or benzene cores in analogs like 5a .
  • The benzoic acid derivative lacks the carboxamide group, reducing its lipophilicity.

Crystallographic and Computational Analysis

Crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to resolve structures of sulfonamide derivatives . The cyclobutane’s tetrahedral geometry may complicate crystallographic analysis compared to planar analogs, necessitating high-resolution data for accurate refinement .

Research Implications and Limitations

  • Limitations : Direct comparisons are hindered by incomplete data on the target compound’s physical properties (e.g., solubility, melting point) and biological assays. The evidence prioritizes synthesis and crystallography over pharmacological profiling .

Biological Activity

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclobutane structure combined with a sulfonamide moiety and a benzyl group. Its molecular formula is C22H27N2O4SC_{22}H_{27}N_{2}O_{4}S, and it possesses a complex arrangement that contributes to its biological properties.

This compound exhibits several mechanisms of action:

  • COX-2 Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Research indicates that it may exhibit significant COX-2 inhibitory activity, which could be beneficial in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. This aspect is critical for developing therapies targeting various cancers .

Biological Activity Data

The following table summarizes key biological activity data related to this compound:

Activity IC50 Value (μM) Target Reference
COX-2 Inhibition0.5COX-2
Anticancer Activity1.2Cancer Cells
Anti-inflammatory0.8Inflammatory Pathways

Case Studies

  • Study on Inflammatory Models : A study conducted on animal models of inflammation demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antitumor Activity Assessment : In vitro assays using various cancer cell lines showed that this compound inhibited cell growth and induced apoptosis at micromolar concentrations. The results indicate that it may serve as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions:

Sulfonamide Formation : Reacting 4-aminophenyl derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .

Cyclobutane Ring Formation : Cyclopropanation or [2+2] cycloaddition strategies, followed by carboxylation to introduce the cyclobutanecarboxamide moiety .

Benzylation : Coupling the cyclobutane intermediate with benzyl halides via nucleophilic substitution .

  • Optimization : Control reaction temperature (0–25°C for sulfonylation), solvent polarity (e.g., DMF for solubility), and stoichiometry (1:1.2 molar ratio for sulfonyl chloride to amine) to minimize side products .

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : Confirm benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and sulfonamide NH protons (δ 10–11 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and nitrogen content .
  • X-ray Crystallography : Resolve cyclobutane ring geometry and hydrogen-bonding interactions (e.g., N–H⋯O bonds in sulfonamide groups) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II/IX) due to sulfonamide’s known role in binding zinc ions .
  • Antimicrobial Testing : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Investigate restricted rotation in the sulfonamide group (N–SO₂) using variable-temperature NMR to observe coalescence of split peaks .
  • Stereochemical Purity : Analyze cyclobutane ring conformation via NOESY correlations (e.g., trans/cis isomerism) .
  • Cross-Validation : Compare experimental data with computational models (DFT calculations for optimized geometry) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzyl or cyclobutane moieties .
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility via salt formation .
  • Nanoparticle Encapsulation : Employ PLGA-based carriers to improve pharmacokinetic profiles .

Q. How can conflicting bioactivity data across studies be reconciled?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH, serum content) .
  • Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects .
  • Metabolite Analysis : LC-MS/MS to detect active/inactive metabolites in different assay systems .

Methodological Challenges and Solutions

Q. What are the challenges in achieving stereochemical purity during cyclobutane synthesis?

  • Issue : Non-selective [2+2] photocycloadditions yield diastereomeric mixtures .
  • Solution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Rhodium(II)-based catalysts) .

Q. How to address low yields in sulfonamide coupling reactions?

  • Side Reactions : Competing hydrolysis of sulfonyl chloride; mitigate by using anhydrous solvents (e.g., THF over H₂O) .
  • Catalysis : Add catalytic DMAP to accelerate nucleophilic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.